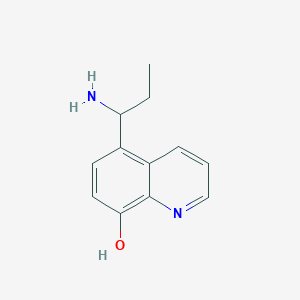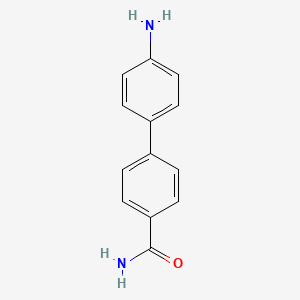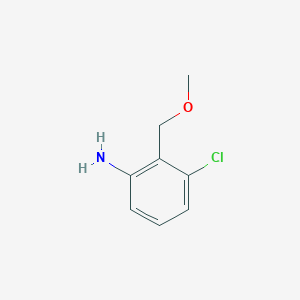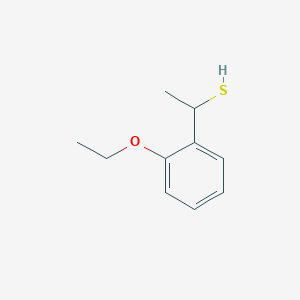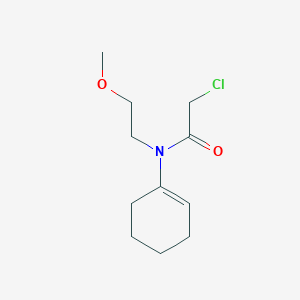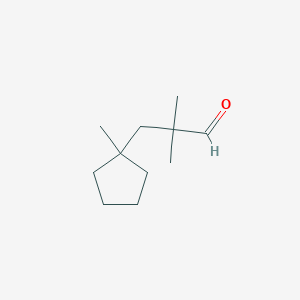
2,2-Dimethyl-3-(1-methylcyclopentyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-(1-methylcyclopentyl)propanal is an organic compound with the molecular formula C₁₁H₂₀O. It is a branched aldehyde featuring a cyclopentyl ring, making it a unique structure in organic chemistry. This compound is often used in research and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(1-methylcyclopentyl)propanal typically involves the reaction of 1-methylcyclopentylmagnesium bromide with 2,2-dimethylpropanal under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted to obtain the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by oxidation. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-(1-methylcyclopentyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2,2-Dimethyl-3-(1-methylcyclopentyl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(1-methylcyclopentyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-(1-methylcyclopentyl)propanal is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-(1-methylcyclopentyl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The compound’s unique structure allows it to fit into specific binding pockets, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylpropanal: A simpler aldehyde without the cyclopentyl ring.
3-(1-Methylcyclopentyl)propanal: Lacks the 2,2-dimethyl substitution.
2,2-Dimethyl-3-(cyclopentyl)propanal: Similar structure but without the methyl group on the cyclopentyl ring.
Uniqueness
2,2-Dimethyl-3-(1-methylcyclopentyl)propanal is unique due to its combination of a branched aldehyde and a cyclopentyl ring. This structure imparts distinct chemical properties, making it valuable in various applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C11H20O |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-(1-methylcyclopentyl)propanal |
InChI |
InChI=1S/C11H20O/c1-10(2,9-12)8-11(3)6-4-5-7-11/h9H,4-8H2,1-3H3 |
Clave InChI |
GNODFMFDCPUQEN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1)CC(C)(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


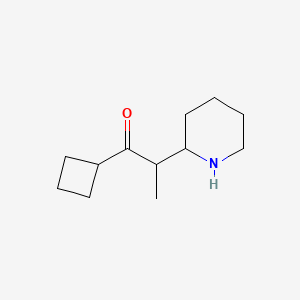
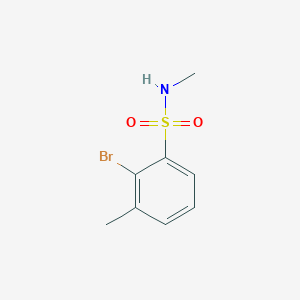
![3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one](/img/structure/B13316544.png)
![N-[1-(2-Fluorophenyl)propyl]cyclopropanamine](/img/structure/B13316545.png)
![1-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13316552.png)
![2-Fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13316559.png)


